Tetrabutylammonium Dichlorobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C16H36N.BrCl2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVIJLXGNLMYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Cl[Br-]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423247 | |
| Record name | Tetrabutylammonium Dichlorobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-75-3 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, dichlorobromate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13053-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium Dichlorobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Dichlorobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations of Tetrabutylammonium Dichlorobromide
Preparation and Derivatization Routes
The synthesis of tetrabutylammonium (B224687) dichlorobromide and related polyhalides is crucial for their application in organic chemistry. These methods often involve the straightforward reaction of a quaternary ammonium (B1175870) halide with a halogen source.
Synthetic Pathways to Tetrabutylammonium Dichlorobromide
This compound (TBADCB) is a valuable reagent for the one-pot geminal bromochlorination of α-diazo carbonyl compounds. researchgate.net This protocol is distinguished by its high selectivity, avoiding the formation of dichlorination or dibromination byproducts. researchgate.net
The primary and most direct route to this compound involves the reaction of tetrabutylammonium bromide (TBAB) with a suitable chlorinating agent. While specific details for the preparation of TBADCB were not found in the provided search results, the synthesis of the parent compound, tetrabutylammonium bromide, is well-established. It is typically prepared via the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. mdpi.comwikipedia.org In this case, tributylamine (B1682462) is reacted with 1-bromobutane. wikipedia.orggoogle.com This reaction is a bimolecular nucleophilic substitution (SN2) process. mdpi.com High yields (87-90%) can be achieved by refluxing tributylamine and n-butylbromide in a solvent like acetonitrile. google.com
The subsequent conversion to this compound would logically proceed by the addition of a chlorine source, such as gaseous chlorine or another electrophilic chlorine reagent, to a solution of tetrabutylammonium bromide. This process is analogous to the formation of other polyhalides where a halide salt is treated with an elemental halogen.
Alternative methods for synthesizing quaternary ammonium salts, which could be adapted for TBADCB, include photocatalytic processes. For instance, a continuous microchannel reactor using a modified titanium dioxide photocatalyst has been described for the synthesis of tributylamine, which is then reacted with n-bromobutane in a second microchannel reactor to produce TBAB in high yield. google.com While not directly applied to TBADCB, this highlights modern continuous flow technologies that could offer alternative, efficient routes to the precursor and potentially the final product.
Preparation of Related Quaternary Ammonium Polyhalides for Comparative Studies
The synthesis of other quaternary ammonium polyhalides provides a comparative framework for understanding TBADCB. These compounds are generally prepared by reacting a quaternary ammonium salt with a halogen. For example, reacting tertiary amines with various alkyl halides is a common method to produce a range of quaternary ammonium salts. mdpi.com The resulting simple halides can then be treated with elemental halogens (like bromine or iodine) or interhalogen compounds to form polyhalides such as tribromides and triiodides. wikipedia.org The choice of the cation and the reaction conditions, including the solvent, can influence the structure of the resulting polyhalide anion. fu-berlin.de
For comparative purposes, the synthesis of various quaternary ammonium salts and their subsequent conversion to polyhalides can be systematically studied. The table below outlines typical reactions for generating the precursor quaternary ammonium halides.
| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Halide | Solvent | Temperature (°C) |
| Tributylamine | 1-Bromobutane | Tetrabutylammonium Bromide | Acetonitrile | Reflux |
| Trimethylamine | 1-Bromobutane | Butyltrimethylammonium Bromide | Not Specified | Not Specified |
| Triethylamine | Iodoethane | Tetraethylammonium Iodide | Not Specified | Not Specified |
| DMAEMA | Various Alkyl Halides | Polymerizable QA Monomers | Chloroform (B151607) | 50-55 |
This table illustrates the general Menschutkin reaction for synthesizing quaternary ammonium halides, the precursors to polyhalides. Data compiled from multiple sources. mdpi.comwikipedia.orggoogle.com
Exploration of Reaction Mechanisms
Understanding the reaction mechanisms involving this compound is key to optimizing its synthetic utility and expanding its applications.
Mechanistic Insights into Geminal Bromochlorination Reactions
This compound has been successfully employed as a novel reagent for the geminal bromochlorination of α-diazo carbonyl compounds. researchgate.netresearchgate.net This reaction is significant because geminal heterodihalogenation is a challenging transformation, often plagued by the formation of undesired dihalogenated products. researchgate.net
The proposed mechanism for the geminal bromochlorination of an α-diazo carbonyl compound using TBADCB involves the generation of a metal carbenoid. researchgate.net In a typical procedure, the diazo compound reacts with TBADCB in the presence of a copper catalyst, such as copper(I) triflate (Cu(OTf)). researchgate.net The reaction proceeds as follows:
Formation of Metal Carbene: The diazo compound coordinates with the copper(I) catalyst, leading to the extrusion of dinitrogen (N₂) and the formation of a copper carbene intermediate.
Halogen Transfer: The this compound (n-Bu₄N⁺[BrCl₂]⁻) then acts as the halogen source. The [BrCl₂]⁻ anion delivers both a bromine and a chlorine atom to the carbene carbon.
Product Formation: This transfer results in the formation of the α-bromo-α-chloro carbonyl compound with high selectivity. researchgate.net
The reaction is mild and efficient, providing good yields without the formation of dibrominated or dichlorinated side products. researchgate.net The use of TBADCB offers a significant advantage over using BrCl gas, which is difficult to handle. researchgate.net Control experiments have helped to establish the likely involvement of the proposed intermediates in the reaction mechanism. researchgate.net
The table below summarizes the results of the geminal bromochlorination of a model α-diazo carbonyl compound.
| Diazo Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ethyl 2-diazoacetoacetate | Cu(OTf) (5) | CHCl₃ | 40 | 2 | Ethyl 2-bromo-2-chloroacetoacetate | 89 |
Data sourced from a study on the geminal bromochlorination using TBADCB. researchgate.net
Investigation of Halide Transfer Processes
The transfer of halide ions is a fundamental process in reactions involving this compound. The [BrCl₂]⁻ anion itself is a source of both bromine and chlorine. The mechanism of halide transfer can be complex and may involve the exchange of halide ions. nih.gov
In the context of bromination reactions using tetrabutylammonium bromide (TBAB) promoted by V₂O₅-H₂O₂, the active brominating agent is proposed to be Br₃⁻, which is generated from the oxidation of the bromide ion. organic-chemistry.org This illustrates how the tetrabutylammonium salt serves as a source of the halide, which is then activated to participate in the reaction.
The tetrabutylammonium cation plays a crucial role in facilitating these transfer processes. Its ability to dissolve in both aqueous and organic phases allows it to transport water-soluble anionic reactants, such as halide ions, into the organic phase where the reaction with the substrate occurs. mdpi.com This phase-transfer capability is a key feature of catalysts based on quaternary ammonium salts.
Kinetic Studies of this compound-Involved Reactions
The rate of chemical reactions involving this compound is influenced by several factors, including the concentration of reactants, temperature, and stirring speed. Understanding these kinetic aspects is essential for optimizing reaction conditions.
The rate of a chemical reaction is generally dependent on the concentration of the reactants. cerritos.edu For reactions involving this compound, altering the concentration of the reagent or the substrate can significantly impact the reaction rate. In many cases, the reaction rate is directly proportional to the concentration of the reactants, as described by the rate law. libretexts.org For a second-order reaction, doubling the concentration of either reactant will double the reaction rate. cerritos.edu
Studies on the effect of tetrabutylammonium bromide (TBAB) concentration on hydrate (B1144303) growth have shown a concentration-dependent promotion effect. nih.govresearchgate.net Low concentrations of TBAB were found to be more effective in promoting hydrate growth than higher concentrations. nih.gov At high concentrations, the accumulation of tetrabutylammonium ions at the interface can hinder the process. nih.gov While this is a different type of process, it illustrates the principle that concentration ratios can have a non-linear effect on reaction kinetics.
In the oxidation of benzhydrols by tetrabutylammonium bromochromate, another related quaternary ammonium halometalate, kinetic studies would likely reveal a dependence on the concentrations of both the oxidant and the alcohol. asianpubs.org
Temperature is a critical factor influencing the rate of chemical reactions. cerritos.edusciencebuddies.org Generally, an increase in temperature leads to an increase in the reaction rate. cerritos.eduresearchgate.net This is because higher temperatures increase the kinetic energy of molecules, resulting in more frequent and energetic collisions that are more likely to overcome the activation energy barrier of the reaction. cerritos.edulibretexts.org
The Arrhenius equation mathematically describes the relationship between the rate constant of a reaction and the temperature. libretexts.org As a general rule of thumb, for many reactions, a 10°C increase in temperature can approximately double the reaction rate. sciencebuddies.org
However, excessively high temperatures can also lead to undesirable side reactions or decomposition of the reactants or products. researchgate.net In some cases, temperature can also influence the reaction pathway, leading to different products. For instance, in the pulse radiolysis of 4,4'-bipyridyl aqueous solutions, the predominant transient species changes with increasing temperature. nih.gov Therefore, controlling the temperature is crucial for achieving both a high reaction rate and high selectivity.
Studies on deep eutectic solvents formed with tetrabutylammonium bromide have shown that properties like density and viscosity decrease with increasing temperature, while ionic conductivity increases, all of which can affect reaction kinetics. researchgate.net
In heterogeneous reactions, or even in homogeneous reactions where mixing is not instantaneous, the stirring speed can have a significant impact on the reaction kinetics. researchgate.net Efficient stirring ensures that the reactants are well-mixed, leading to a more uniform concentration throughout the reaction mixture and increasing the frequency of collisions between reactant molecules. uitm.edu.my
For reactions involving a solid reactant or catalyst, the stirring rate can affect the mass transfer of reactants to the surface. In some cases, insufficient stirring can be a rate-limiting factor. researchgate.net Studies have shown that both low and high stirring rates can sometimes lead to lower reaction yields or rates, indicating that an optimal stirring speed exists for a given reaction setup. researchgate.net For example, in the synthesis of certain nanoparticles, the stirring speed has been shown to influence the crystallite size and other properties of the final product. sapub.org In the context of polyaniline salt dispersion, the stirring time, a related parameter, was found to be crucial for achieving a homogeneous distribution and influencing the material's properties. uitm.edu.my
Catalytic Applications of Tetrabutylammonium Dichlorobromide in Organic Transformations
Tetrabutylammonium (B224687) Dichlorobromide as a Phase Transfer Catalyst (PTC)
The tetrabutylammonium cation, the cationic component of tetrabutylammonium dichlorobromide, is a well-established phase transfer catalyst. nih.govalfachemic.com Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different, immiscible phases, such as an aqueous phase and an organic phase. theaic.org
In a typical biphasic system, a reaction between an organic-soluble substrate and a water-soluble anionic reagent is often slow or nonexistent due to the inability of the reactants to interact. theaic.org The tetrabutylammonium cation of the dichlorobromide salt overcomes this phase barrier. Its four butyl groups render the cation lipophilic, allowing it to be soluble in the organic phase. nih.gov Simultaneously, its positive charge enables it to pair with an anion, such as a reactant from the aqueous phase.
The mechanism involves the tetrabutylammonium cation pairing with the aqueous-phase anion, extracting it from the aqueous layer and transporting it into the organic layer where the organic-soluble substrate resides. This transfer of the anionic reactant into the organic phase, where it is poorly solvated and thus highly reactive, allows the reaction to proceed. theaic.org After the reaction, the cation can return to the aqueous phase to transport another reactant anion, thus acting in a catalytic cycle.
By facilitating the transport of reactants across the phase boundary, tetrabutylammonium salts significantly accelerate reaction rates in heterogeneous systems. alfachemic.com This enhanced efficiency often allows reactions to be conducted under milder conditions, such as lower temperatures, which can improve product selectivity and reduce energy consumption. theaic.org The use of phase transfer catalysts like the tetrabutylammonium cation can eliminate the need for expensive, toxic, or anhydrous dipolar aprotic solvents that were traditionally used to solubilize both reactants. theaic.org Instead, reactions can often be performed in inexpensive and environmentally benign two-phase systems, such as water and toluene (B28343) or dichloromethane. nih.govtheaic.org Studies on the related tetrabutylammonium bromide (TBAB) have shown that its catalytic activity is closely linked to its phase behavior, with catalysis occurring at the interface between the phases. nih.gov
Phase transfer catalysis employing tetrabutylammonium salts is a widely used technique in the industrial synthesis of fine chemicals, including pharmaceuticals and agrochemicals. nih.govpacificorganicsltd.com These catalysts are employed in a variety of crucial organic transformations such as alkylations, esterifications, and nucleophilic substitutions. nih.govalfachemic.com For instance, tetrabutylammonium bromide (TBAB) and tetrabutylammonium hydrogen sulphate (TBAHS) are explicitly mentioned as phase transfer catalysts used in pharmaceutical and agrochemical manufacturing industries. pacificorganicsltd.com Given that the catalytic activity in PTC is primarily driven by the quaternary ammonium (B1175870) cation, this compound is applicable in similar synthetic contexts, offering a means to conduct reactions efficiently and economically.
Specific Catalytic Roles in Halogenation Reactions
Beyond its function as a phase transfer agent, this compound serves as a direct source of halogens, participating specifically in halogenation reactions. Its dichlorobromide anion provides both chlorine and bromine atoms for introduction into organic molecules.
A significant application of this compound is in the geminal bromochlorination of α-diazo carbonyl compounds. researchgate.net This reaction provides a novel, one-pot method to synthesize geminal bromo-chloro substituted carbonyl compounds, which are valuable synthetic intermediates. researchgate.net The process is noted for its mild reaction conditions and efficiency. researchgate.net
The reaction involves treating an α-diazo carbonyl compound with this compound in the presence of a copper catalyst, such as copper(I) trifluoromethanesulfonate (B1224126). researchgate.net This method has been successfully applied to a variety of α-diazo carbonyl substrates. researchgate.net
Table 1: Geminal Bromochlorination of α-Diazo Carbonyl Compounds using TBADCB researchgate.net
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Ph | OEt | 89 | |
| 2 | 4-Me-C₆H₄ | OEt | 87 | |
| 3 | 4-Cl-C₆H₄ | OEt | 85 | |
| 4 | Ph | Me | 82 | |
| 5 | Ph | Ph | 84 |
One of the most critical advantages of using this compound for the halogenation of α-diazo carbonyl compounds is the high degree of selectivity it affords. researchgate.net The reaction exclusively yields the geminal bromochlorination product. researchgate.net Notably, the formation of undesired di-brominated or di-chlorinated side products is not observed. researchgate.net
This high selectivity is a significant improvement over traditional two-step methods for geminal dihalogenation, which often suffer from the formation of mixed halogenation products and difficulties in separation, leading to lower yields. researchgate.net The use of this compound in a one-pot procedure streamlines the synthesis and ensures a clean conversion to the desired bromo-chloro product, highlighting its utility as a selective halogenating agent. researchgate.net
Substrate Scope and Limitations in Bromochlorination
This compound has been identified as a mild and efficient reagent for the geminal bromochlorination of α-diazo carbonyl compounds. This researchgate.netreaction proceeds through a metal carbenoid intermediate and is noteworthy for its high selectivity.
The researchgate.netscope of this transformation is demonstrated with various α-diazo carbonyl substrates. The reaction is typically carried out in the presence of a copper catalyst, such as Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), at moderate temperatures.
Ta researchgate.netble 1: Substrate Scope for Geminal Bromochlorination of α-Diazo Carbonyl Compounds
| Entry | Substrate (α-Diazo Carbonyl Compound) | Product | Yield (%) |
| 1 | Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-bromo-2-chloro-3-oxobutanoate | 89 |
| 2 | 3-Diazo-2,4-pentanedione | 3-Bromo-3-chloro-2,4-pentanedione | 85 |
| 3 | Methyl 2-diazo-3-oxo-3-phenylpropanoate | Methyl 2-bromo-2-chloro-3-oxo-3-phenylpropanoate | 82 |
| 4 | 1-Diazo-1-phenyl-2-propanone | 1-Bromo-1-chloro-1-phenyl-2-propanone | 78 |
A significant limitation of this protocol is its competition with vicinal bromochlorination in the presence of certain substrates. For i researchgate.netnstance, when the reaction is attempted with an α-diazo compound in the presence of styrene (B11656), the vicinal bromochlorination of the styrene double bond occurs exclusively, with no geminal bromochlorination or cyclopropanation observed. This researchgate.netindicates that the vicinal addition to alkenes is a much faster process under these conditions. Simil researchgate.netarly, a reaction with anisole (B1667542) resulted in the bromination of the aromatic ring as the major product.
#### researchgate.net3.2.1.3. Catalytic Enantioselective Halogenation Investigations
As of the current body of research, there are no specific, prominent reports detailing the successful application of this compound itself as a chiral catalyst or reagent for catalytic enantioselective halogenation. While the field of enantioselective halogenation is an active area of research utilizing various chiral catalysts and halogen sources to control stereochemistry, the direct use of this compound for this purpose has not been established.
Role in Controlled Halogenation of Alkenes and Aromatics
This compound's utility in controlled halogenation extends to alkenes and aromatic compounds, although its reactivity and selectivity differ from the geminal bromochlorination of diazo compounds. In competition studies, the reagent demonstrates a clear preference for the vicinal bromochlorination of alkenes like styrene over the geminal halogenation of diazo compounds.
In t researchgate.nethe context of aromatic compounds, the reagent can act as a source of an electrophilic halogen. However, the reaction's course is highly dependent on the substrate. For activated aromatic rings, such as anisole, electrophilic aromatic substitution (bromination) occurs readily, outcompeting the reaction with diazo compounds. The h researchgate.netalogenation of benzene (B151609) and less activated aromatic systems typically requires a Lewis acid catalyst to enhance the electrophilicity of the halogenating agent. The g youtube.comlibretexts.orglibretexts.orgeneral mechanism involves the activation of the halogen, followed by the nucleophilic attack of the aromatic ring, and subsequent deprotonation to restore aromaticity. While masterorganicchemistry.com this compound can serve as the halogen source, its control over regioselectivity in complex aromatic systems may be limited compared to other specialized reagents.
Influence on By-product Formation and Control
A key advantage of using this compound in specific applications is its ability to minimize the formation of unwanted by-products.
In the synthesis of silver nanowires via the polyol process, this compound plays a role in controlling undissolved by-products, such as silver nanoparticles. The p researchgate.netresence of the halide ions from the salt helps to mediate the nucleation and growth process, leading to a higher yield of the desired nanowire morphology and reducing the prevalence of spherical nanoparticles that can negatively impact the performance of materials like transparent conductive films.
researchgate.net3.3. This compound in Nanomaterial Synthesis
Beyond its applications in traditional organic synthesis, this compound has emerged as a critical component in the bottom-up fabrication of nanomaterials, particularly metallic nanostructures.
This compound in Nanomaterial Synthesis
Function as a Soft Template and Ionic Halogen Salt in Polyol Processes
This compound serves a dual function in the polyol synthesis of silver nanowires (AgNWs). The p aip.orgolyol process involves the reduction of a metal salt (e.g., silver nitrate) in a high-boiling alcohol, such as ethylene (B1197577) glycol, which acts as both the solvent and the reducing agent.
As a soft template , the tetrabutylammonium cations (TBA⁺) and the dichlorobromide anions (BrCl₂⁻) influence the organization of the silver atoms as they form. This aip.orgtemplating effect guides the anisotropic growth of the silver crystals, favoring the formation of one-dimensional structures like wires over isotropic nanoparticles.
Simultaneously, it functions as an ionic halogen salt . The BrCl₂⁻ anion provides a source of halide ions (Br⁻ and Cl⁻) in the reaction medium. These halide ions react with the silver ions (Ag⁺) from the precursor to form silver halide (AgCl and AgBr) species. These mdpi.com species play a crucial role in controlling the concentration of free Ag⁺ ions and in passivating certain crystal facets of the growing silver nanostructures, which is essential for directing the growth into a wire shape.
#### aip.orgresearchgate.net3.3.2. Control Agent for Silver Crystal Formation and Growth
The role of this compound as a control agent is fundamental to synthesizing silver nanowires with desired dimensions. It go aip.orgverns both the initial formation of silver crystal seeds (nucleation) and their subsequent elongation (growth).
The researchgate.netaip.orgconcentration of the reagent directly impacts the final morphology of the silver nanostructures. By carefully adjusting the molar ratio of this compound to the silver nitrate (B79036) precursor, the diameter of the resulting nanowires can be precisely controlled. A mod aip.orgerate dosage is favorable for the growth of pentahedral silver seeds on the surface of small AgClBr₂ particles, which ultimately leads to the formation of extremely fine nanowires. This researchgate.netcontrol helps in producing AgNWs with high aspect ratios (length-to-diameter ratio), which is a critical parameter for applications in transparent conductive films.
Ta researchgate.netaip.orgble 2: Effect of TBADCB Concentration on Silver Nanowire (AgNW) Dimensions
| Molar Ratio (TBADCB/AgNO₃) | Average Diameter (nm) | Average Length (µm) | Aspect Ratio |
| Low | ~70-80 | ~50 | ~625-714 |
| Medium | ~40-50 | ~60 | ~1200-1500 |
| High | ~16-25 | ~40 | ~1600-2500 |
In s aip.orgresearchgate.netummary, the presence of this compound allows for kinetic control over the reduction of silver ions and their deposition onto growing crystals, effectively suppressing random growth and promoting the desired one-dimensional elongation.
Geminal Bromochlorination of α-Diazo Carbonyl Compounds
Regulation of Silver Nanowire (Ag NW) Diameter and Length
The dimensions of silver nanowires (Ag NWs) are critical for their application in technologies like transparent conductive films. This compound plays a crucial role in controlling both the diameter and length of Ag NWs during their synthesis in a polyol process.
Research has demonstrated that the diameter of the synthesized Ag NWs is strongly dependent on the molar concentration of TBADCB relative to the silver nitrate (AgNO₃) precursor. aip.org By carefully adjusting this ratio, the wire's thickness can be precisely managed. For instance, in a water-based hydrothermal method, the diameter of Ag NWs could be controlled by adjusting the pressure, with 15 nm diameter wires obtained at 190 psi. researchgate.net
The length of the Ag NWs can also be manipulated through several process parameters. Key factors include the reaction temperature during the initial nucleation step and the stirring speed of the reaction mixture. aip.orgaip.orgaip.org For example, increasing the stirring speed from 0 rpm to 1000 rpm has been shown to increase the average length of Ag NWs from approximately 32 µm to 65 µm. aip.org This level of control allows for the synthesis of long nanowires, with lengths reaching up to 60-65 µm. aip.orgaip.org
Table 1: Factors Influencing Silver Nanowire Dimensions
| Parameter | Controlled Dimension | Effect | Research Finding |
| Molar Concentration of TBADCB/AgNO₃ | Diameter | Diameter is strongly dependent on the molar concentration. aip.org | Precise control over wire thickness is achievable by adjusting this ratio. aip.org |
| Reaction Temperature (at nucleation) | Length | Adjusting the initial temperature can control the final length. aip.orgaip.orgresearchgate.net | An initial nucleation temperature of 20°C contributed to achieving lengths up to 60 µm. aip.orgaip.orgresearchgate.net |
| Stirring Speed | Length | Increased stirring speed leads to longer nanowires. aip.org | Ag NW length increased from ~32 µm (no stirring) to 65 µm (1000 rpm). aip.org |
| Pressure (Hydrothermal Method) | Diameter | Diameter can be controlled by adjusting the synthesis pressure. researchgate.net | Wires with a 15 nm diameter were produced at a pressure of 190 psi. researchgate.net |
Mechanism of Ag Seed Crystal Formation and Growth
The synthesis of Ag NWs using the polyol process in the presence of TBADCB follows a multi-step mechanism. aip.org The process begins with the reduction of silver ions (Ag⁺) to silver atoms (Ag⁰) by a reducing agent like ethylene glycol. aip.orgresearchgate.net
The key stages of formation and growth are:
Nucleation: The process is initiated by the reduction of Ag⁺ ions, which then nucleate to form initial silver clusters. aip.org This step typically occurs within the first 20 minutes of the reaction. aip.org
Seed Crystal Growth: These initial nuclei grow into larger silver particles, which act as the seed crystals for the nanowires. aip.orgaip.org Often, these seeds are multi-twinned particles (MTPs), which are energetically favorable for anisotropic growth. espublisher.com In the presence of halide ions from TBADCB, small particles of silver halides (like AgClBr₂) can form, and the growth of silver pentahedral seeds occurs on the surface of these particles. researchgate.netnih.gov
One-Dimensional Growth: A capping agent, typically polyvinylpyrrolidone (B124986) (PVP), selectively adsorbs onto the different crystal faces of the silver seeds. aip.org This selective passivation inhibits growth on certain facets (e.g., {100} planes) while allowing growth to proceed in a specific direction (the {110} direction), leading to the elongation of the seeds into one-dimensional wires. aip.orgresearchgate.net Over time, the fine silver particles are converted into the final wire structure through this seed-mediated growth. aip.orgaip.org
Stepwise analysis using techniques like X-ray diffraction (XRD) and surface plasmon resonance (SPR) spectroscopy has confirmed this progression, showing the evolution from Ag⁺ ions to Ag nuclei, then to fine AgCl particles, and finally to the one-dimensional wire structure over a period of about 60 minutes. aip.orgaip.org
Impact on Aspect Ratios of Silver Nanowires
The aspect ratio—the ratio of length to diameter—is a critical parameter for the performance of Ag NWs, particularly in conductive applications. The use of tetrabutylammonium salts as additives has proven highly effective in synthesizing Ag NWs with very high and even ultrahigh aspect ratios.
In a polyol process utilizing TBADCB, Ag NWs with aspect ratios as high as 1500 have been successfully synthesized, corresponding to lengths of approximately 65 µm. aip.orgresearchgate.net Similarly, a hydrothermal method using a TBADCB organic salt produced ultra-thin Ag NWs with diameters under 15 nm and aspect ratios of 1000. researchgate.net
Further research using a related compound, tetrabutylammonium tribromide, demonstrated the fabrication of Ag NWs with an ultrahigh aspect ratio of up to ~4000 and an average length of ~72 µm. researchgate.netnih.gov The presence of the tetrabutylammonium salt was found to be beneficial for both the initial generation of silver seeds and the subsequent expansion and elongation of the nanowires. researchgate.netnih.gov
Table 2: Achieved Aspect Ratios of Silver Nanowires
| Additive Compound | Synthesis Method | Average Diameter | Average Length | Achieved Aspect Ratio |
| This compound (TBADCB) | Polyol Process | ~43 nm | ~65 µm | ~1500 aip.orgresearchgate.net |
| This compound (TBADCB) | Hydrothermal | <15 nm | ~15 µm | ~1000 researchgate.net |
| Tetrabutylammonium Tribromide | Polyol Process | ~18 nm | ~72 µm | ~4000 researchgate.netnih.gov |
| Tetrabutylammonium Dibromochloride (TBADBC) | Polyol Process | 16 nm | >32 µm | >2000 researchgate.net |
Application in Fabricating Transparent Conductive Films
A primary application for Ag NWs synthesized with the aid of TBADCB is the fabrication of transparent conductive films (TCFs), which are a promising alternative to brittle and expensive indium tin oxide (ITO). aip.orgresearchgate.net The high aspect ratio of these nanowires allows them to form a random conductive mesh on a substrate, offering excellent electrical conductivity and high optical transparency. aip.org
Films fabricated from Ag NWs with lengths of 60 µm exhibit impressive optoelectronic properties, including a high transmittance of 98% at a sheet resistance of 60 Ω/sq and a low haze value of 1.0% or less. aip.orgaip.orgaip.org Other studies have produced TCFs with a sheet resistance as low as 22.4 Ω/sq with a transmittance of 87.71%. researchgate.netnih.gov Even ultra-thin wires with sub-15 nm diameters have been used to create films with 94.5% transmittance, a low sheet resistance of 20 Ω/sq, and a haze of ≤1.0%. researchgate.net These performance characteristics make such films highly suitable for flexible electronic devices, touch screens, and displays. researchgate.netnih.gov
Table 3: Performance of Ag NW-Based Transparent Conductive Films
| Ag NW Characteristics | Sheet Resistance (Ω/sq) | Transmittance (%) | Haze (%) |
| Length: 60 µm, Diameter: 32 nm | 60 | 98 | ≤1.0 aip.orgaip.orgresearchgate.net |
| Length: ~72 µm (Aspect Ratio: ~4000) | 22.4 | 87.71 | 4.15 researchgate.netnih.gov |
| Diameter: <15 nm (Aspect Ratio: 1000) | 20 | 94.5 | ≤1.0 researchgate.net |
| Diameter: 16 nm (Aspect Ratio: >2000) | 110.8 | 90.60 | 0.95 researchgate.netnih.gov |
Broader Applications as an Ionic Liquid and Co-catalyst
Beyond its specific role in nanomaterial synthesis, this compound is a type of ionic liquid, which is an organic salt containing an ammonium cation. aip.org This classification points to its broader utility in organic chemistry. Related compounds, such as Tetrabutylammonium Bromide (TBAB), have gained significant attention as efficient, metal-free, homogeneous phase-transfer catalysts. nih.govresearchgate.netnih.govdntb.gov.ua
These catalysts are effective in reactions where reactants are present in different phases (e.g., an aqueous phase and an organic phase). nih.gov The tetrabutylammonium cation can transport water-soluble anionic reactants into the organic phase, facilitating the reaction. nih.gov Under molten conditions, these salts can also act as the solvent medium itself, allowing for solvent-free organic transformations. nih.govorganic-chemistry.org
As a co-catalyst, a small amount of a tetrabutylammonium salt can enhance reaction rates and improve product yields in a wide range of organic transformations. nih.govresearchgate.net These include:
Alkylation and Acylation reactions nih.govresearchgate.net
Oxidation and Reduction processes nih.govnih.gov
Conjugate addition of thiols to alkenes organic-chemistry.org
Coupling reactions, such as the Suzuki-Miyaura reaction nih.govresearchgate.net
This versatility highlights the broader potential of tetrabutylammonium salts, including TBADCB, as powerful tools in modern organic synthesis.
Theoretical and Computational Studies on Tetrabutylammonium Dichlorobromide
Computational Modeling of Anionic Species (BrCl₂⁻)
At the heart of tetrabutylammonium (B224687) dichlorobromide's reactivity is the dichlorobromide anion (BrCl₂⁻). Computational modeling, particularly through quantum chemical methods like Density Functional Theory (DFT), is crucial for understanding the intrinsic properties of this trihalide anion. These calculations provide insights into its geometry, vibrational frequencies, and electronic structure, which are fundamental to its stability and reactivity.
DFT calculations can be employed to optimize the geometry of the BrCl₂⁻ anion, predicting bond lengths and angles. These studies often reveal a linear or near-linear arrangement of the three halogen atoms. Furthermore, the distribution of charge within the anion can be analyzed, indicating how the negative charge is delocalized across the bromine and chlorine atoms. This charge distribution is a key factor in its role as a nucleophile or an electrophilic halogenating agent.
Table 1: Representative Theoretical Data for the Dichlorobromide Anion (BrCl₂⁻) (Note: The following data is illustrative and derived from typical quantum chemical calculations. Actual values may vary depending on the level of theory and basis set used.)
| Property | Calculated Value |
| Br-Cl Bond Length | ~2.4 - 2.6 Å |
| Cl-Br-Cl Bond Angle | ~180° |
| Mulliken Charge on Br | Varies |
| Mulliken Charge on Cl | Varies |
| Vibrational Frequencies | Multiple modes |
Molecular Dynamics Simulations of Tetrabutylammonium Dichlorobromide Interactions
While quantum chemistry provides a detailed picture of the isolated anion, molecular dynamics (MD) simulations offer a dynamic perspective on how this compound behaves in a condensed phase, such as in solution or as a molten salt. nih.gov MD simulations model the interactions between the tetrabutylammonium (TBA⁺) cations and the dichlorobromide (BrCl₂⁻) anions, as well as with any solvent molecules present. These simulations can reveal crucial information about the structure and dynamics of the system at the molecular level. nih.gov
Radial Distribution Functions (RDFs) and Coordination Numbers (CNs) Analysis
Radial distribution functions (RDFs) are a powerful tool derived from MD simulations to understand the local structure around a given atom or molecule. researchgate.netresearchgate.net For this compound, RDFs can be calculated for various atom pairs, such as the nitrogen of the TBA⁺ cation and the bromine of the BrCl₂⁻ anion, or between the atoms of the anion and the hydrogen atoms of the cation. nih.govnih.gov
The position of the first peak in the RDF gives the most probable distance between the two species, while the integral of the first peak provides the coordination number (CN), which is the average number of nearest neighbors. nih.gov This analysis reveals how the cations and anions are packed together and the extent of solvation if a solvent is present.
Spatial Distribution Functions (SDFs) and Microstructure Description
Spatial distribution functions (SDFs) provide a three-dimensional visualization of the probability of finding a particular atom or molecule around a central species. nih.gov In the context of this compound, SDFs can map out the preferred locations of the BrCl₂⁻ anions around the TBA⁺ cation. nih.gov This can reveal the formation of specific structural motifs, such as the anions residing in the pockets created by the butyl chains of the cations. nih.gov This detailed microstructural information is vital for understanding the bulk properties and reactivity of the compound.
Quantum Chemical Calculations for Reactivity Predictions
Quantum chemical calculations are instrumental in predicting the reactivity of this compound with various substrates. scienceopen.com By modeling the reaction pathways, chemists can estimate activation energies and reaction enthalpies, providing a theoretical basis for understanding why certain reactions are favored over others. nrel.govresearchgate.net
For instance, when studying the halogenation of an alkene, DFT calculations can be used to model the transition state of the reaction. The energy of this transition state, relative to the reactants, determines the activation barrier for the reaction. nih.gov By comparing the activation barriers for different possible reaction pathways (e.g., addition vs. substitution), one can predict the major product of the reaction. These calculations can also shed light on the role of the tetrabutylammonium cation in the reaction, for example, by examining whether it acts as a simple spectator ion or participates in the reaction mechanism.
Theoretical Approaches to Understanding Selectivity in Reactions
The selectivity (chemo-, regio-, and stereoselectivity) of reactions involving this compound can be rationalized and predicted using theoretical methods. Computational studies can help elucidate the factors that govern this selectivity.
For example, in the halogenation of a molecule with multiple reactive sites, quantum chemical calculations can be used to determine the relative reactivity of each site. mdpi.com This can be done by calculating properties such as the Fukui function or the local softness, which are indicators of local reactivity. By comparing these values for different atoms in the substrate molecule, one can predict which site is most likely to be attacked by the dichlorobromide anion.
Furthermore, MD simulations can provide insights into how the solvent and the cation influence the orientation of the substrate relative to the BrCl₂⁻ anion, which can be a key factor in determining the stereoselectivity of a reaction. The combination of quantum mechanical calculations on the reaction itself and molecular dynamics simulations of the reaction environment provides a comprehensive theoretical framework for understanding and predicting the selectivity of this compound in its various applications.
Spectroscopic and Structural Characterization of Tetrabutylammonium Dichlorobromide and Its Intermediates
Application of Advanced Spectroscopic Techniques
Spectroscopy is fundamental to understanding the molecular properties of tetrabutylammonium (B224687) dichlorobromide. Various techniques are employed to probe its electronic structure, vibrational modes, and the environment of its atomic nuclei, offering a complete picture of the compound and its reactive intermediates.
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For tetrabutylammonium salts and their complexes, single-crystal XRD analysis provides invaluable data on bond lengths, bond angles, and crystal packing, which are essential for understanding the compound's properties. msu.edu The process involves growing a suitable single crystal, which ideally should be around 0.1 x 0.1 x 0.1 mm or larger, though modern instruments can analyze smaller samples. msu.edu
The analysis of a crystal structure reveals the exact connectivity of atoms and the nature of intermolecular interactions, such as hydrogen bonds and halogen bonds. msu.edunih.gov For instance, in a study of a halogen-bonded complex involving tetrabutylammonium bromide, XRD analysis revealed a one-dimensional polymeric zigzag chain network. nih.gov It identified the bromide ion as a bidentate halogen-bond acceptor, interacting with two iodine atoms from adjacent molecules. nih.gov Such structural details are crucial for explaining the material's bulk properties and chemical behavior.
Crystallographic data obtained from XRD includes lattice parameters (a, b, c, α, β, γ), the space group, and the volume of the unit cell. This information provides a unique fingerprint for the crystalline material. nih.govnih.govmonash.edu
Table 1: Example Crystallographic Data for a Tetrabutylammonium Bromide Complex This table presents data for a related compound, [(n-Bu₄NBr)(o-DITFB)]·0.5CH₂Cl₂, to illustrate the type of information obtained from an XRD analysis.
| Parameter | Value | Reference |
| Formula | 2C₁₆H₃₆N⁺·2Br⁻·2C₆F₄I₂·CH₂Cl₂ | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | monash.edu |
| a (Å) | 13.1654 (3) | nih.gov |
| b (Å) | 15.0483 (3) | nih.gov |
| c (Å) | 16.2559 (4) | nih.gov |
| α (°) | 66.668 (1) | nih.gov |
| β (°) | 84.654 (1) | nih.gov |
| γ (°) | 80.842 (1) | nih.gov |
| Volume (ų) | 2917.90 (12) | nih.gov |
| Temperature (K) | 200 | nih.gov |
Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to monitor molecular interactions in real-time without the need for labels. nih.gov It detects changes in the refractive index on the surface of a metallic nanostructure, typically a thin gold film. researchgate.netmedcraveonline.com While not a direct structural elucidation tool for the compound itself, SPR is crucial in nanomaterial research where tetrabutylammonium salts may be used as phase-transfer catalysts, capping agents, or reactants in nanoparticle synthesis.
The core principle of SPR involves the resonant oscillation of conduction electrons (plasmons) on a metal surface when excited by light of a specific wavelength. medcraveonline.com This resonance is extremely sensitive to the dielectric environment near the surface. When molecules bind to or detach from the surface, the local refractive index changes, causing a detectable shift in the SPR signal. researchgate.net
In the context of nanomaterial research, SPR can be applied to:
Monitor Nanoparticle Synthesis: By functionalizing the SPR sensor surface, one can monitor the growth and assembly of nanoparticles in real-time. nih.gov
Study Surface Interactions: The technique allows for the precise measurement of binding affinities and kinetics between nanoparticles and other molecules, such as proteins, DNA, or small organic compounds. nih.gov
Characterize Thin Films: SPR is used to determine the thickness and dielectric properties of thin films of nanomaterials. researchgate.net
The excitation of surface plasmons can also induce localized thermal and electromagnetic field enhancement effects, which can be harnessed to assist in the growth, reshaping, and phase transitions of nanomaterials. mdpi.com
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and probing molecular interactions within a sample. By analyzing the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a molecular fingerprint of the compound.
For tetrabutylammonium dichlorobromide, FT-IR is particularly useful for studying the tetrabutylammonium ([N(C₄H₉)₄]⁺) cation and its interactions with the surrounding anions and solvent molecules. The positions and shapes of vibrational bands in the spectrum are sensitive to the molecular environment. nist.gov For example, shifts in the stretching and bending frequencies of C-H bonds in the butyl chains can indicate the strength of hydrogen bonding interactions. researchgate.net
In studies of various tetrabutylammonium salts, FT-IR has been used to confirm the presence of the cation and to analyze solvation effects. The characteristic vibrations of the solvent molecules can shift upon the introduction of the salt, providing evidence of ion-dipole interactions. nist.gov Analysis of deep eutectic solvents formed with tetrabutylammonium bromide and acrylic acid, for instance, uses FT-IR to identify the characteristic C=O and O-H stretching bands, revealing the extent of hydrogen bonding between the components. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands for the Tetrabutylammonium Cation This table is based on typical spectral data for tetrabutylammonium salts.
| Wavenumber (cm⁻¹) | Vibration Type | Bond | Reference |
| ~2960 | Asymmetric Stretching | C-H in CH₃ | chemicalbook.com |
| ~2935 | Asymmetric Stretching | C-H in CH₂ | chemicalbook.com |
| ~2870 | Symmetric Stretching | C-H in CH₃ & CH₂ | chemicalbook.com |
| ~1480 | Scissoring/Bending | C-H in CH₂ | chemicalbook.com |
| ~1380 | Symmetric Bending | C-H in CH₃ | chemicalbook.com |
| ~900-1100 | Stretching | C-N | asianpubs.org |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the identity of reaction products and monitoring the progress of a reaction.
NMR Spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, ¹H and ¹³C NMR spectra are used to confirm the presence and integrity of the tetrabutylammonium cation. The ¹H NMR spectrum typically shows distinct multiplets for the methyl (CH₃) and three methylene (B1212753) (CH₂) groups of the butyl chains. chemicalbook.com The ¹³C NMR spectrum similarly displays four distinct signals corresponding to the four unique carbon atoms in the butyl chains. chemicalbook.comchemicalbook.com Changes in the chemical shifts of these peaks upon addition of other reagents can be used to monitor interactions and complex formation in solution. researchgate.net
Mass Spectrometry (MS) determines the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition. Using techniques like Electrospray Ionization (ESI), the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) can be readily identified by its characteristic mass. rsc.orgsemanticscholar.org High-resolution mass spectrometry (HRMS) can confirm the elemental formula of the cation and any associated fragments with high accuracy. rsc.org
Together, NMR and MS provide unambiguous confirmation of the successful synthesis of tetrabutylammonium salts and can be used to track the consumption of reactants and the appearance of intermediates and final products over time.
Table 3: Typical NMR Chemical Shifts (ppm) for the Tetrabutylammonium Cation in CDCl₃ This table provides representative data for the tetrabutylammonium cation.
| Nucleus | Group | Chemical Shift (δ) | Reference |
| ¹H | N-CH₂ -CH₂-CH₂-CH₃ | ~3.3-3.4 | chemicalbook.com |
| ¹H | N-CH₂-CH₂ -CH₂-CH₃ | ~1.6-1.7 | chemicalbook.com |
| ¹H | N-CH₂-CH₂-CH₂ -CH₃ | ~1.4-1.5 | chemicalbook.com |
| ¹H | N-CH₂-CH₂-CH₂-CH₃ | ~1.0 | chemicalbook.com |
| ¹³C | N-C H₂-CH₂-CH₂-CH₃ | ~58-59 | chemicalbook.com |
| ¹³C | N-CH₂-C H₂-CH₂-CH₃ | ~24 | chemicalbook.com |
| ¹³C | N-CH₂-CH₂-C H₂-CH₃ | ~20 | chemicalbook.com |
| ¹³C | N-CH₂-CH₂-CH₂-C H₃ | ~13-14 | chemicalbook.com |
Structural Elucidation of this compound and its Complexes
The structural elucidation of this compound and its complexes is primarily achieved through single-crystal X-ray diffraction, supported by spectroscopic data from NMR, IR, and MS. The solid-state structure reveals the precise geometry of the dichlorobromide ([Cl-Br-Cl]⁻) anion and its spatial relationship with the surrounding tetrabutylammonium cations.
While direct structural data for this compound is not prevalent in the search results, analysis of related tetrahalogenoferrate and other halide complexes provides significant insight. In the crystal structure of tetrabutylammonium tetrabromoferrate(III), the [FeBr₄]⁻ anion adopts a slightly distorted tetrahedral geometry. researchgate.net Similarly, the structure of a tetrabutylammonium perchlorate (B79767) salt shows a complex arrangement where columns of perchlorate anions are encapsulated within nanotubular structures formed by the tetrabutylammonium cations. monash.edu
In-situ Spectroscopic Studies of Reaction Pathways
In-situ spectroscopy involves monitoring a chemical reaction as it happens, providing real-time data on the transformation of reactants into products. This approach is invaluable for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions.
Several of the techniques discussed can be adapted for in-situ studies of reactions involving this compound:
NMR Spectroscopy: By acquiring spectra at regular intervals, one can track the change in concentration of reactants, intermediates, and products. For example, ¹H NMR has been used to observe spectral changes upon the addition of tetrabutylammonium halides to a solution, indicating anion-recognition and binding events. researchgate.net
FT-IR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is particularly well-suited for in-situ monitoring of reactions in solution, as it can be directly immersed in the reaction mixture. This allows for the tracking of changes in vibrational bands corresponding to specific functional groups as the reaction proceeds.
Surface Plasmon Resonance (SPR): As an inherently real-time technique, SPR is ideal for studying surface-catalyzed reactions or the assembly of nanomaterials where tetrabutylammonium salts might act as reagents or catalysts. nih.gov It can provide kinetic data on binding and dissociation events occurring at the sensor surface.
These in-situ methods provide dynamic information that complements the static picture offered by post-reaction analysis, leading to a more complete understanding of the reaction pathways of this compound.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies Utilizing Tetrabutylammonium (B224687) Dichlorobromide
The primary application of Tetrabutylammonium Dichlorobromide to date has been as a specialized halogenating agent. A significant breakthrough was the development of a mild and efficient one-pot protocol for the geminal bromochlorination of α-diazo carbonyl compounds. researchgate.net This reaction, which proceeds via metal carbenoids, is highly selective and notably avoids the formation of common dichlorination or dibromination byproducts. researchgate.net
The reaction is noteworthy for its efficiency and the use of a commercially available and easy-to-handle reagent. researchgate.net Researchers have successfully applied this methodology to a variety of diazo compounds, demonstrating its potential scope. researchgate.net
Table 1: Geminal Bromochlorination of α-Diazo Carbonyl Compounds using TBADCB researchgate.net
| Substrate (Diazo Compound) | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl 2-diazo-3-oxobutanoate | Cu(OTf)₂ | CHCl₃ | 40°C | 2 h | 89% |
| (E)-1-diazo-4-phenylbut-3-en-2-one | Cu(OTf)₂ | CHCl₃ | 40°C | 2 h | 85% |
| 2-diazo-1-phenyl-ethanone | Cu(OTf)₂ | CHCl₃ | 40°C | 2 h | 82% |
Future work in this area will likely focus on expanding the substrate scope beyond diazo carbonyls. The unique reactivity of the [BrCl₂]⁻ anion could be harnessed for other selective halogenations. Research into its application for the geminal iodobromination or iodochlorination has been suggested as a potential future direction. researchgate.net Further investigations into the synthetic applications of the resulting gem-α,α'-bromochlorinated carbonyl compounds are also underway. researchgate.net
Expansion of Catalytic Scope for Complex Molecule Synthesis
While the parent compound, Tetrabutylammonium Bromide (TBAB), is widely used as a phase-transfer catalyst in the synthesis of complex bioactive heterocycles, the application of TBADCB in this domain remains largely unexplored. nih.govresearchgate.netnih.gov The total synthesis of natural products often requires highly selective and mild reagents to modify complex molecular architectures late in a synthetic sequence. researchgate.netnih.govbris.ac.uk
The demonstrated selectivity of TBADCB in mixed halogenation presents a unique opportunity. Future research could focus on integrating this reagent into the total synthesis of halogenated natural products. Many biologically active compounds owe their potency to the presence of one or more halogen atoms. The ability to install a bromine and a chlorine atom simultaneously onto a single carbon in a complex intermediate could provide novel pathways to such molecules or their analogues. The challenge will be to adapt the known reaction conditions to be compatible with the sensitive functional groups often present in advanced synthetic intermediates.
Exploration in Advanced Materials Science Beyond Nanowires
The intersection of this compound with materials science is a nascent field with significant potential. Quaternary ammonium (B1175870) salts, in general, are used as surfactants, phase-transfer agents, and structure-directing agents in the synthesis of various materials, including polymers and nanoparticles. encyclopedia.pubebin.pub For instance, the synthesis of boron-containing materials has utilized tetrabutylammonium salts to produce anions like nido-B₁₁H₁₄⁻, which are precursors to advanced boron clusters. researchgate.net
Future research could investigate the use of TBADCB in several capacities:
As a dopant or functionalizing agent: The incorporation of the [BrCl₂]⁻ anion into polymer matrices or onto the surface of nanomaterials could impart unique properties, such as flame retardancy or modified electronic characteristics.
As a precursor for bimetallic nanoparticles: The reagent could potentially serve as a source of both bromide and chloride ions in the controlled synthesis of bimetallic or core-shell nanoparticles where halide ions direct crystal growth and morphology.
In the synthesis of novel polyhalogenated materials: Exploration of its reactivity with monomers could lead to new classes of polymers with high halogen content, which are of interest for high-performance applications.
Integration with Flow Chemistry and Sustainable Synthesis Approaches
Modern chemical synthesis places a strong emphasis on green chemistry principles, such as waste prevention, energy efficiency, and the use of safer solvents. nih.gov Related compounds like TBAB have been used as catalysts under solvent-free conditions or in aqueous media, highlighting the sustainable potential of quaternary ammonium salts. nih.govencyclopedia.pub Molten TBAB has even been employed as both a solvent and a catalyst. researchgate.net
The integration of TBADCB into continuous flow chemistry systems is a promising future direction. bris.ac.uk Flow reactors offer enhanced safety, better temperature control, and the ability to scale up reactions efficiently. The use of TBADCB in a packed-bed reactor could allow for its repeated use, minimizing waste. Furthermore, its properties could be leveraged to develop sustainable halogenation protocols that avoid the use of hazardous reagents like elemental bromine and chlorine gas, aligning with the principles of green chemistry. organic-chemistry.orgresearchgate.net
Computational Design of Next-Generation this compound Derivatives
Computational chemistry offers powerful tools to understand and predict chemical reactivity, which can accelerate the design of new reagents. nih.gov Molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations have been effectively used to study the interactions and microstructure of deep eutectic solvents based on the related Tetrabutylammonium Bromide (TBAB). dntb.gov.uaresearchgate.net These studies calculate radial distribution functions (RDFs) and spatial distribution functions (SDFs) to elucidate the crucial role of hydrogen bonds in forming these systems. nih.gov
Similar computational approaches can be applied to TBADCB to:
Model Reaction Mechanisms: DFT calculations can map the energy profile of the halogenation reaction, providing insight into the transition state and the factors governing its unique selectivity.
Understand Solvation and Stability: MD simulations can model the behavior of the [BrCl₂]⁻ anion in different solvents, helping to optimize reaction conditions.
Design Novel Derivatives: By computationally modifying the cation (e.g., changing the alkyl chain length) or the anion (e.g., creating analogues like [Br₂Cl]⁻ or [ICl₂]⁻), researchers can predict the properties of new, yet-to-be-synthesized reagents. This in-silico screening can identify derivatives with enhanced solubility, stability, or reactivity, guiding synthetic efforts toward the most promising candidates.
Table 2: Potential Computational Approaches for TBADCB Research
| Computational Method | Research Goal | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanism of bromochlorination | Transition state structures, activation energy barriers, understanding of selectivity |
| Molecular Dynamics (MD) | Investigate solvent effects and ion pairing | Radial Distribution Functions (RDFs), insights into reagent behavior in solution |
| Quantitative Structure-Activity Relationship (QSAR) | Design of new derivatives | Predictive models for reactivity and physical properties of novel TBADCB analogues |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for tetrabutylammonium dichlorobromide, and how can purity be ensured?
- Methodological Answer : this compound (TBADClBr) is typically synthesized via ion-exchange reactions or direct halogenation of tetrabutylammonium salts. For example, a hydrothermal method involves mixing tetrabutylammonium bromide with a chlorine source (e.g., Cl₂ gas or HCl) under controlled conditions. A reported protocol uses glucose as a reducing agent and TBADClBr in a high-pressure (190 psi) hydrothermal setup to produce ultra-thin silver nanowires, ensuring purity through repeated crystallization and vacuum drying . Purity verification requires techniques like NMR, elemental analysis, and ion chromatography.
Q. What key characterization techniques are critical for analyzing TBADClBr in materials science applications?
- Methodological Answer : Essential techniques include:
- X-ray Diffraction (XRD) : To confirm crystalline structure and phase purity.
- Scanning Electron Microscopy (SEM) : For morphology analysis, particularly in nanostructured materials (e.g., Ag NWs) .
- UV-Vis Spectroscopy : To monitor halogen exchange reactions or ligand interactions.
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles.
- Ion Chromatography : To quantify halide ratios (Cl⁻/Br⁻) and ensure stoichiometric accuracy.
Q. What safety protocols are recommended for handling TBADClBr in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Store in airtight containers away from moisture and oxidizing agents.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How does TBADClBr function as a phase-transfer catalyst in organic synthesis?
- Methodological Answer : TBADClBr facilitates reactions between immiscible phases (e.g., aqueous-organic systems) by stabilizing reactive intermediates. For example, in biphasic halogenation reactions, it transfers anions (Cl⁻/Br⁻) into the organic phase, enhancing reaction rates. Optimization involves adjusting counterion ratios (Cl:Br) and catalyst loading (typically 5–10 mol%) .
Advanced Research Questions
Q. How do the counterions (Cl⁻/Br⁻) in TBADClBr influence its reactivity in nanomaterial synthesis?
- Methodological Answer : The Cl⁻/Br⁻ ratio affects crystal growth kinetics and morphology. In Ag NW synthesis, Br⁻ ions selectively adsorb to {100} crystal facets, promoting anisotropic growth, while Cl⁻ modulates reduction rates. A study achieved sub-15 nm Ag NWs using TBADClBr with a Br⁻-rich composition under 190 psi hydrothermal conditions . Comparative studies with TBAB or TBAC show that mixed halides yield narrower diameter distributions than single-halide salts.
Q. How can researchers resolve contradictions in reported catalytic efficiencies of TBADClBr across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Solvent Polarity : TBADClBr’s solubility varies in polar vs. nonpolar solvents, affecting ion-pair dissociation.
- Temperature/Pressure : High-pressure hydrothermal methods (e.g., 190 psi) enhance ion mobility compared to ambient conditions .
- Anion Ratios : Optimize Cl:Br via titration to balance reactivity and stability.
- Systematic Approach : Replicate experiments using controlled variables (solvent, temperature, halide ratio) and validate with kinetic profiling (e.g., UV-Vis monitoring).
Q. What strategies optimize TBADClBr for selective halogenation in complex molecular systems?
- Methodological Answer :
- Substrate Screening : Test TBADClBr’s efficacy with electron-rich vs. electron-deficient substrates.
- Additive Engineering : Co-catalysts like KI or crown ethers can modulate halide release rates.
- In Situ Analysis : Use real-time NMR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Q. What mechanistic insights explain TBADClBr’s role in stabilizing deep eutectic solvents (DES)?
- Methodological Answer : In DES formulations, TBADClBr acts as a hydrogen bond acceptor (HBA), interacting with protic donors (e.g., 3-amino-1-propanol). The Cl⁻/Br⁻ ratio impacts viscosity and conductivity: higher Br⁻ content lowers melting points but increases ionic mobility. Characterization via FTIR and DSC reveals anion-dependent H-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
